molecular formula C7H5BrN2 B3041711 N-(2-Bromophenyl)-cyanamide CAS No. 343269-59-0

N-(2-Bromophenyl)-cyanamide

Cat. No. B3041711
CAS RN: 343269-59-0
M. Wt: 197.03 g/mol
InChI Key: RUSQDYCVIFJQSH-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-cyanamide, also known as 2-BPCA, is a synthetic chemical compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a five-membered ring containing one nitrogen atom and one bromine atom. 2-BPCA is widely used in scientific research and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • N-(2-Bromophenyl)-cyanamide has been utilized in the synthesis of heterocyclic compounds. For example, its reaction with 2-(2-Bromovinyl)benzimidazoles and 2-(2-bromophenyl)benzimidazoles, under certain conditions, leads to the formation of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines (Dao et al., 2017).

Catalysis and Organic Reactions

  • Research has indicated that cyanamide derivatives can serve as catalysts or reagents in various chemical reactions. For instance, cyanamide-derived non-precious metal catalysts have shown promise in oxygen reduction applications (Chung et al., 2010).
  • Cyanamide and its derivatives have been used as electrophilic cyanation agents for the synthesis of benzonitriles from aryl bromides, demonstrating their utility in organic synthesis (Anbarasan et al., 2011).

Energy Conversion and Storage

  • Metal cyanamides, which include this compound derivatives, are emerging as functional materials in sustainable energy conversion and storage technologies. They show potential in applications like catalysis, supercapacitors, photoluminescence, and next-gen batteries (Jia et al., 2021).

Agricultural Applications

  • In agriculture, cyanamide compounds have been studied for their role in controlling environmental problems in tea cultivation. Calcium cyanamide, for example, can prevent soil acidification and reduce nitrate contamination in water (Oh et al., 2006).

Advanced Materials and Fluorescent Initiators

  • This compound and related compounds have been explored for the synthesis of advanced materials. For instance, specific cyanamide derivatives have been used in the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, demonstrating applications in materials science (Kulai et al., 2016).

properties

IUPAC Name

(2-bromophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQDYCVIFJQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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